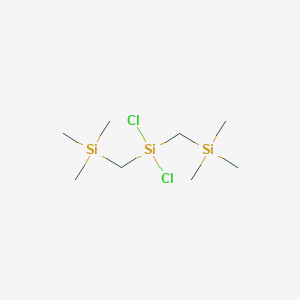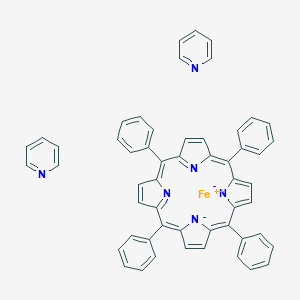
Bis(trimetilsililmetil)diclorosilano
Descripción general
Descripción
Bis(trimethylsilylmethyl)dichlorosilane is an organosilicon compound with the molecular formula C8H22Cl2Si3. It is a colorless liquid that is soluble in organic solvents and reacts with water to produce hydrogen chloride gas . This compound is primarily used for research and development purposes in various fields, including chemistry, biology, medicine, and industry.
Aplicaciones Científicas De Investigación
Bis(trimethylsilylmethyl)dichlorosilane is used in a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of novel silicon-based materials and polymers.
Biology: The compound is used in the development of silicon-based biomaterials for medical applications.
Medicine: It is utilized in the synthesis of silicon-containing drugs and drug delivery systems.
Mecanismo De Acción
Target of Action
Bis(trimethylsilylmethyl)dichlorosilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions it is involved in. The specific targets depend on the particular reaction.
Mode of Action
The compound is involved in two main mechanisms of decomposition: a silylene based mechanism initiated by molecular elimination reactions, and a free radical based mechanism initiated by bond fission reactions . Only the silylene based mechanism is consistent with experimental data .
Biochemical Pathways
It can hydrolyze to form linear and cyclic silicones , which can have various applications in different fields, including the production of silicon-based polymers.
Result of Action
The primary result of the action of Bis(trimethylsilylmethyl)dichlorosilane is the production of other chemical compounds through reactions. The specific products depend on the reactants and conditions of the reaction. In some cases, it can lead to the formation of silicon-based polymers .
Action Environment
The action of Bis(trimethylsilylmethyl)dichlorosilane can be influenced by various environmental factors. For example, it can react with water and moisture in the air to form hydrogen chloride . Therefore, it’s crucial to handle and store this compound in a controlled environment to ensure its stability and efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(trimethylsilylmethyl)dichlorosilane can be synthesized through several methods. One common synthetic route involves the reaction of trimethylsilylmethyl chloride with silicon tetrachloride in the presence of a catalyst . The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours. The product is then purified through distillation or other separation techniques.
Industrial Production Methods
In industrial settings, the production of bis(trimethylsilylmethyl)dichlorosilane often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and development applications .
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylsilylmethyl)dichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to produce hydrogen chloride gas and silanols.
Common Reagents and Conditions
Common reagents used in reactions with bis(trimethylsilylmethyl)dichlorosilane include alcohols, amines, and water. The reaction conditions vary depending on the desired product but often involve moderate temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions with bis(trimethylsilylmethyl)dichlorosilane include silanols, siloxanes, and other organosilicon compounds. These products have various applications in research and industry .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to bis(trimethylsilylmethyl)dichlorosilane include:
Dimethyldichlorosilane: Another organosilicon compound with two chlorine atoms and two methyl groups attached to silicon.
Trimethylsilyl chloride: A simpler organosilicon compound with one chlorine atom and three methyl groups attached to silicon.
Uniqueness
Bis(trimethylsilylmethyl)dichlorosilane is unique due to its specific molecular structure, which includes two trimethylsilylmethyl groups and two chlorine atoms attached to a central silicon atom. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry .
Propiedades
IUPAC Name |
dichloro-bis(trimethylsilylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22Cl2Si3/c1-11(2,3)7-13(9,10)8-12(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJIRWLJFCIPJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C[Si](C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471837 | |
| Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18420-19-4 | |
| Record name | BIS(TRIMETHYLSILYLMETHYL)DICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00471837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















